molecular formula C12H9NO B1666322 4-Benzoylpyridine CAS No. 14548-46-0

4-Benzoylpyridine

Cat. No.: B1666322
CAS No.: 14548-46-0
M. Wt: 183.21 g/mol
InChI Key: SKFLCXNDKRUHTA-UHFFFAOYSA-N
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Description

4-Benzoylpyridine, also known as phenyl 4-pyridyl ketone, is an organic compound with the molecular formula C12H9NO. It is a derivative of pyridine, where a benzoyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzoylpyridine can be synthesized through several methods. One common approach involves the reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst . Another method includes the hydrogenation of functionalized pyridines using a rhodium oxide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-Benzoylpyridine include:

Uniqueness

This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its benzoyl group at the fourth position of the pyridine ring provides unique chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

phenyl(pyridin-4-yl)methanone
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InChI

InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H
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InChI Key

SKFLCXNDKRUHTA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
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Molecular Formula

C12H9NO
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DSSTOX Substance ID

DTXSID6022262
Record name 4-Benzoylpyridine
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Molecular Weight

183.21 g/mol
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Benzoylpyridine
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Vapor Pressure

0.000367 [mmHg]
Record name 4-Benzoylpyridine
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CAS No.

14548-46-0
Record name 4-Benzoylpyridine
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Record name 4-Benzoylpyridine
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Record name 4-Benzoylpyridine
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Record name Methanone, phenyl-4-pyridinyl-
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Record name 4-Benzoylpyridine
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Record name Phenyl 4-pyridyl ketone
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Record name 4-BENZOYLPYRIDINE
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Synthesis routes and methods

Procedure details

Phenyl 4-pyridinyl ketone oxime (5.4 g) was stirred in 50 ml of dimethyl formamide containing 1.5 g of a 50% dispersion of sodium hydride in oil, for 0.5 hours at room temperature. After the hydrogen evolution was completed, chloroacetonitrile (2.5 g) was added. The reaction mixture was stirred for 1 hour. The greater part of the dimethyl formamide was evaporated at reduced pressure, and then the residue was treated with ether and water. The ether layer was separated and dried over magnesium sulphate. The product was recrystallized from a mixture of ether and petroleum ether (40°-60° C.), yielding pure phenyl 4-pyridinyl ketone, O-cyanomethyl oxime (4.9 g, m.p. 101.5°-103° C.).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-benzoylpyridine?

A1: The molecular formula of this compound is C12H9NO, and its molecular weight is 183.20 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, particularly the carbonyl group vibrations. [, , ]
  • Raman spectroscopy: Offers complementary information to IR, sensitive to vibrations involving polarizable bonds. Polarized Raman spectra in various environments have been studied. []
  • UV-Vis spectroscopy: Used to study electronic transitions within the molecule, revealing information about excited states. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR data have been reported, aiding in structural elucidation and understanding electronic environments within the molecule. [, , ]
  • Surface-Enhanced Raman Scattering (SERS): Employed to study the adsorption behavior of this compound on silver surfaces. []

Q3: Does this compound exhibit catalytic activity?

A3: While not a catalyst itself, this compound plays a crucial role in several photocatalytic reactions:

  • Photoinduced Oxidation of Alcohols: Acts as an efficient oxidant under photoirradiation, enabling the conversion of secondary alcohols to ketones with high functional group tolerance. []
  • C(sp3)–H Bond Naphthylation: Mediates light-driven naphthylation of C(sp3)–H bonds adjacent to oxygen or nitrogen atoms using sulfonylnaphthalene. []
  • Photoinduced C(sp3)–H Azidation: Facilitates the direct azidation of C(sp3)–H bonds in cyclic alkanes and heterocycles under photoirradiation using tosyl azide. []
  • Formal Formylation of C(sp3)–H Bonds: Enables the introduction of an aldoxime group to carbon chains via photoinduced C(sp3)–H bond cleavage and subsequent reaction with arylsulfonyl oxime. []

Q4: What is the proposed mechanism of this compound in these photocatalytic reactions?

A4: The proposed mechanism generally involves the following steps:

    Q5: How does the position of the benzoyl group on the pyridine ring affect its properties?

    A5: The position of the benzoyl group significantly impacts the properties of benzoylpyridines. For example:

    • Photophysical Properties: 2-, 3-, and 4-benzoylpyridines exhibit different triplet yields and lifetimes, influencing their efficiency in sensitizing biacetyl phosphorescence. []
    • Electrochemical Reduction: The rotation of the pyridine ring in the radical anion is restricted in this compound, possibly in 2-benzoylpyridine, but appears to occur at an intermediate rate in 3-benzoylpyridine. []
    • Reaction with Thiophosphine Sulfide: 2- and 4-benzoylpyridines do not yield thioketones when reacted with the dimer of p-methoxyphenylthionophosphine sulfide, unlike other substituted benzophenones and 3-benzoylpyridine. []

    Q6: How do structural modifications of this compound impact its anticonvulsant activity?

    A6: Studies exploring 3-alkoxycarbonylaminomethylcarbonylamino-4-(arylcarbonyl)pyridines as potential anticonvulsants revealed that:

    • Aryl substituent effects: The substituent on the aryl ring of the 4-arylcarbonyl group significantly influences activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. The potency order is generally 2-F > 2-H > 2-Cl. []
    • 3-Substituent effects: Compounds with a 3-benzyloxycarbonylaminomethylcarbonylamino group exhibit moderate activity in the scPTZ test, while those with a 3-tert-butoxycarbonylaminomethylcarbonylamino group are inactive. []
    • N-Methylation: N-Methylation of the 3-substituent generally increases potency in the scPTZ test but does not affect activity in the MES screen. []

    Q7: Have computational methods been applied to study this compound?

    A7: Yes, computational chemistry techniques have been employed to investigate various aspects of this compound and its complexes:

    • Density Functional Theory (DFT): Used to calculate molecular properties, including geometries, electronic structures, vibrational frequencies, and excited state energies. [, , , , ]
    • Quantum Monte Carlo (QMC) simulations: Employed to model magnetic properties of manganese-μ-azido complexes containing this compound as a ligand. []
    • Molecular Orbital (MO) analysis: Applied to understand the electronic interactions and superexchange pathways in manganese(II) complexes bridged by dicyanamide ligands. []

    Q8: What is known about the interaction of this compound with carbonyl reductase?

    A8: this compound is a substrate for carbonyl reductase enzymes, particularly those found in pig heart. Studies have shown:

    • Inhibition by 9,10-phenanthrenequinone: 9,10-phenanthrenequinone, a component of diesel exhaust particles, potently inhibits the reduction of this compound by pig heart carbonyl reductase. []
    • Inhibition by Fatty Acids: The length of the carbon chain and presence of double bonds in fatty acids influences their ability to inhibit the reduction of this compound by rabbit heart carbonyl reductase. []

    Q9: What is the potential of this compound oxime derivatives as anticonvulsants?

    A9: this compound oxime derivatives, specifically GIZH-298, have demonstrated promising anticonvulsant activity in a rat model of epilepsy:

    • Reduced epileptic discharges: GIZH-298 significantly decreased high-amplitude generalized discharges in various brain regions following homocysteine thiolactone-induced epileptic status. []
    • Suppression of seizures: GIZH-298 effectively eliminated generalized tonic-clonic seizures and protected against death in rats with cobalt-induced epileptic lesions. []
    • Improved efficacy compared to valproic acid: GIZH-298 showed faster onset and higher efficacy in suppressing epileptic activity compared to valproic acid, a commonly used antiepileptic drug. []

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